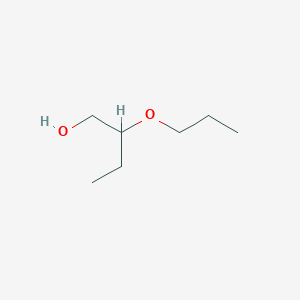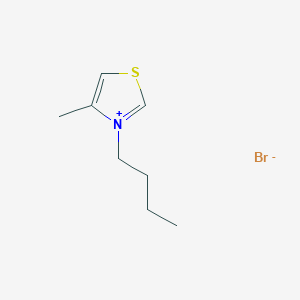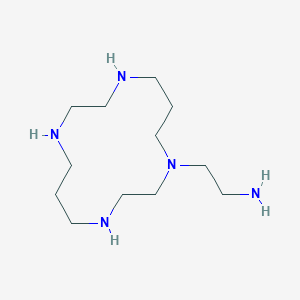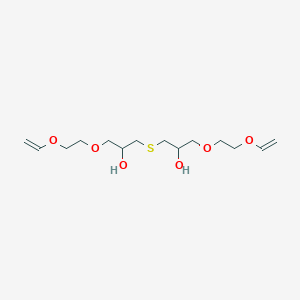
2-Propoxybutan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propoxybutan-1-OL is an organic compound with the molecular formula C7H16O2. It is a type of alcohol that contains a hydroxyl group (-OH) attached to a carbon atom, making it a primary alcohol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Propoxybutan-1-OL can be synthesized through several methods. One common method involves the reaction of 1-butanol with propylene oxide in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to yield this compound .
Industrial Production Methods
In industrial settings, this compound is produced through the hydroformylation of propene, followed by hydrogenation of the resulting aldehydes. This process involves the addition of carbon monoxide and hydrogen to the double bond of propene using catalysts such as hydrocarbonyls or substituted hydrocarbonyls of cobalt, rhodium, or ruthenium .
Analyse Chemischer Reaktionen
Types of Reactions
2-Propoxybutan-1-OL undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: When oxidized, primary alcohols like this compound can form aldehydes and further oxidation can lead to carboxylic acids.
Reduction: Reduction reactions typically involve the conversion of aldehydes or ketones back to alcohols.
Substitution: In substitution reactions, the hydroxyl group can be replaced by other functional groups, such as halides, through reactions with reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Acidified potassium dichromate (VI) solution is commonly used for oxidation reactions.
Reduction: Hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) is often used for reduction reactions.
Substitution: Thionyl chloride (SOCl2) is a common reagent for substitution reactions involving alcohols.
Major Products Formed
Oxidation: Propanal and propanoic acid.
Reduction: this compound (from aldehydes or ketones).
Substitution: Alkyl halides.
Wissenschaftliche Forschungsanwendungen
2-Propoxybutan-1-OL has several scientific research applications:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: It is employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential use in drug formulations and as a pharmaceutical intermediate.
Industry: It is used as a corrosion inhibitor for mild steel in marine environments.
Wirkmechanismus
The mechanism of action of 2-Propoxybutan-1-OL involves its interaction with various molecular targets and pathways. For example, as a corrosion inhibitor, it adsorbs onto the metal surface, forming a protective layer that prevents the interaction of the metal with corrosive agents. This process involves the formation of a complex between the hydroxyl group of this compound and the metal surface, which inhibits the anodic and cathodic reactions responsible for corrosion .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Butoxypropan-2-ol: Another alcohol with similar properties and applications.
2-Butanol: A secondary alcohol with different reactivity and applications.
1-Propanol: A primary alcohol with similar uses in organic synthesis and industry.
Uniqueness
2-Propoxybutan-1-OL is unique due to its specific structure, which imparts distinct physical and chemical properties. Its ability to act as a corrosion inhibitor and its use as an intermediate in organic synthesis highlight its versatility compared to other similar compounds .
Eigenschaften
CAS-Nummer |
105437-76-1 |
|---|---|
Molekularformel |
C7H16O2 |
Molekulargewicht |
132.20 g/mol |
IUPAC-Name |
2-propoxybutan-1-ol |
InChI |
InChI=1S/C7H16O2/c1-3-5-9-7(4-2)6-8/h7-8H,3-6H2,1-2H3 |
InChI-Schlüssel |
DMGHGPMEWIGQDR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC(CC)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-(2-methoxyphenyl)propyl-[(E)-3-phenylprop-2-enyl]azanium;chloride](/img/structure/B14333648.png)

![Ethenyl(dimethoxy)[(trimethylsilyl)ethynyl]silane](/img/structure/B14333651.png)


![4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-one](/img/structure/B14333667.png)




